molecular formula C13H15N5O2 B6488314 1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid CAS No. 1286732-89-5

1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid

Cat. No.: B6488314
CAS No.: 1286732-89-5
M. Wt: 273.29 g/mol
InChI Key: ABCZOMLFIQIELB-UHFFFAOYSA-N
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Description

1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazolyl group attached to a pyridazine ring, further connected to a piperidine ring with a carboxylic acid group

Mechanism of Action

Target of Action

Similar compounds based on the pyrazole and pyridazine scaffolds have been synthesized and used in various fields, including medical practice and agriculture . They have been found to exhibit a wide spectrum of biological activity, including anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .

Mode of Action

It’s known that pyrazolylpyridazine derivatives can have a stimulating effect on plant growth . This suggests that the compound might interact with its targets to promote certain biochemical reactions conducive to plant growth.

Biochemical Pathways

It’s known that pyrazolylpyridazine derivatives can stimulate plant growth , which implies that they may influence the biochemical pathways related to plant growth and development.

Result of Action

It’s known that pyrazolylpyridazine derivatives can stimulate plant growth . This suggests that the compound might promote certain cellular processes and molecular interactions that contribute to plant growth.

Action Environment

It’s known that increasing environmental requirements, as well as the possibility of pests and pathogens acquiring resistance to chemical plant protection products, make it necessary to systematically replenish the arsenal of pesticides with new, more eco-friendly drugs with different mechanisms of action . This suggests that the compound’s action, efficacy, and stability might be influenced by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazolyl group

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other chemical products.

Biology: In biological research, 1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products with specific applications.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazolyl group and are known for their diverse pharmacological effects.

  • Piperidine derivatives: Compounds containing the piperidine ring are often used in pharmaceuticals and agrochemicals.

  • Pyridazine derivatives: These compounds, like the one , contain the pyridazine ring and are studied for their biological activities.

Uniqueness: 1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(20)10-3-1-7-17(9-10)11-4-5-12(16-15-11)18-8-2-6-14-18/h2,4-6,8,10H,1,3,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCZOMLFIQIELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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